molecular formula C17H16FN3OS B2468622 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone CAS No. 1049416-98-9

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2468622
CAS No.: 1049416-98-9
M. Wt: 329.39
InChI Key: JMHCAASXIHAEKI-UHFFFAOYSA-N
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Description

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone is a synthetic small molecule featuring a fluorinated imidazo[2,1-b]thiazole core linked to a piperidine moiety via a methanone bridge. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities . The 4-fluorophenyl substituent at the 6-position of the thiazole ring enhances metabolic stability and modulates electronic properties, while the piperidinyl group contributes to solubility and target binding .

Synthetic routes for analogous compounds involve condensation of substituted phenacyl bromides with ethyl 2-aminothiazole-4-acetate, followed by hydrazide formation and cyclization .

Properties

IUPAC Name

[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c18-13-6-4-12(5-7-13)14-10-21-15(11-23-17(21)19-14)16(22)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHCAASXIHAEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like anhydrous magnesium sulfate (MgSO4). The reaction proceeds through a cyclization process, forming the imidazo[2,1-b]thiazole core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The purification steps often include recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds with similar structures. The imidazole and thiazole moieties are known for their ability to inhibit microbial growth.

Case Study: Antimicrobial Evaluation
A recent study synthesized derivatives of imidazo-thiazole compounds, including (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone, and evaluated their antimicrobial activity against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results indicated that several derivatives exhibited significant activity against pathogens such as E. coli and S. aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus10 µg/mL
CP. aeruginosa15 µg/mL

These findings suggest that the presence of the imidazo-thiazole structure enhances the antimicrobial efficacy of the compounds .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Assessment
A study conducted on a series of thiazole derivatives demonstrated their ability to inhibit cancer cell proliferation. The mechanism involved the induction of S-phase arrest and activation of apoptotic pathways.

CompoundCancer Cell LineIC50 (µM)
DHeLa5
EMCF-77
FA5496

The results indicate that compounds with similar structures to this compound can serve as potential lead molecules for anticancer drug development .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. Compounds containing piperidine rings have been associated with neuroprotective effects in various models of neurodegeneration.

Case Study: Neuroprotection in Animal Models
In a recent animal study, derivatives of imidazo-thiazole were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results showed a significant reduction in neuronal apoptosis and improved cognitive function in treated animals compared to controls.

Mechanism of Action

The mechanism of action of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets in the cell. It binds to DNA and inhibits the activity of topoisomerase II, an enzyme involved in DNA replication . This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, cell death. The compound’s ability to induce apoptosis in cancer cells is a key aspect of its anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Halogens : The 4-fluorophenyl group likely improves metabolic stability compared to bromine or chlorine due to fluorine’s electronegativity and resistance to oxidative metabolism .
  • Methanone vs.

Table 2: Cytotoxic and Enzymatic Activities of Analogous Compounds

Compound Target/Assay Activity (IC50 or Inhibition %) Selectivity Notes Source
5l () MDA-MB-231 (Breast Cancer) IC50 = 1.4 μM 16× selectivity over HepG2
5a () VEGFR2 3.76% inhibition at 20 μM Less active than 5l
4d () Aldose Reductase Not quantified High yield (84%)
3a-j () S. aureus (Antibacterial) Moderate activity Broader spectrum with Cl substituents

Key Observations :

  • Anticancer Potential: Piperazinyl acetamide derivatives (e.g., 5l) show potent cytotoxicity, suggesting that the target compound’s piperidinyl methanone group may require optimization for similar efficacy .
  • Enzyme Inhibition: Thiazolidinone derivatives (e.g., 4d) demonstrate aldose reductase inhibition, but fluorophenyl analogs lack direct activity data .

Physicochemical and Spectroscopic Data

Table 3: Spectroscopic Comparison

Compound IR (C=O stretch, cm⁻¹) $^1$H-NMR (DMSO-d6, δ ppm) MS (m/z) Source
Target Compound Hypothetical: ~1700 Expected aromatic peaks at ~7.5–8.0 Not reported N/A
4d () 1705 11.33 (s, 1H, NH) Not reported
3f () 1672 10.36 (s, 1H, NH) 539.2231 [M+H]+
5l () N/A N/A 573.1841 [M+H]+

Key Observations :

  • The target compound’s IR and NMR profiles are expected to align with 4d, given the shared fluorophenyl and carbonyl motifs .
  • Mass spectrometry data for analogs (e.g., 5l at m/z 573.1841) confirms synthetic fidelity and purity .

Biological Activity

The compound (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone is a notable member of the imidazo-thiazole class of compounds, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse research studies, case reports, and experimental data.

  • IUPAC Name : this compound
  • Molecular Formula : C14H12FN3S
  • Molecular Weight : 273.33 g/mol
  • CAS Number : Not explicitly listed, but related compounds exist with CAS numbers indicating similar structures.

Antimicrobial Activity

Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis and biological evaluation of various imidazo-thiazole derivatives, demonstrating promising activity against Mycobacterium tuberculosis (Mtb). The derivative with a similar structure displayed an IC50 of 2.32 μM against Mtb H37Ra, suggesting that modifications in the imidazo-thiazole framework can enhance antimicrobial efficacy .

Anti-Cancer Properties

The compound's structural analogs have been investigated for anti-cancer properties. A review of imidazo-thiazole derivatives indicated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown activity against multiple cancer cell lines, suggesting a potential role in cancer therapy .

Enzyme Inhibition

Imidazo-thiazole compounds have also been studied for their ability to inhibit specific enzymes involved in disease processes. For example, certain derivatives have demonstrated inhibitory effects on kinases and other target enzymes that are crucial in signaling pathways related to cancer and inflammation .

Case Study 1: Antitubercular Activity

In a recent study focusing on the antitubercular activity of imidazo-thiazole derivatives, a compound structurally similar to this compound was evaluated. The findings revealed that this derivative exhibited selective inhibition against Mtb with minimal toxicity towards human lung fibroblast cells (MRC-5), supporting its potential as a lead compound for further development .

Case Study 2: Cancer Cell Lines

Another investigation assessed the cytotoxic effects of various imidazo-thiazole derivatives on different cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells while sparing normal cells, highlighting their therapeutic potential and selectivity .

Research Findings Summary Table

Activity IC50/Effect Target Pathogen/Cell Line Reference
Antimycobacterial2.32 μMMycobacterium tuberculosis
CytotoxicityInduces apoptosisBreast cancer cell lines
Enzyme inhibitionVaries by derivativeVarious kinases

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